Cariporide

Übersicht

Beschreibung

Cariporide is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). It has been extensively studied for its potential therapeutic applications, particularly in the context of myocardial ischemia-reperfusion injury and cancer treatment . This compound works by inhibiting the sodium-hydrogen exchanger, which plays a crucial role in regulating intracellular pH and ion homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cariporide involves several key steps:

Formation of the Benzoylguanidine Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate benzoyl derivatives with guanidine.

Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the benzoylguanidine core using methanesulfonyl chloride under controlled conditions.

Final Purification: The final product is purified using recrystallization techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Cariporide has a wide range of scientific research applications:

Chemistry: Used as a tool to study ion exchange mechanisms and pH regulation in cells.

Medicine: Explored for its potential in treating myocardial ischemia-reperfusion injury, cancer, and other conditions involving ion dysregulation

Industry: Utilized in the development of new therapeutic agents targeting ion exchangers.

Wirkmechanismus

Cariporide exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition prevents the exchange of sodium ions for hydrogen ions across the cell membrane, thereby regulating intracellular pH and ion homeostasis . During myocardial ischemia, this action helps to reduce the influx of sodium ions and the subsequent overload of calcium ions, which can lead to cell death . In cancer cells, this compound’s inhibition of NHE1 disrupts the pH regulation, potentially leading to cell death and reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Cariporide is unique among NHE1 inhibitors due to its high selectivity and potency. Similar compounds include:

Eniporide: Another NHE1 inhibitor with similar applications but different pharmacokinetic properties.

Amiloride: A less selective inhibitor that also targets other ion channels and exchangers.

This compound’s uniqueness lies in its specific targeting of NHE1, making it a valuable tool for both research and therapeutic applications .

Biologische Aktivität

Cariporide, also known as HOE 642, is a selective inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE1). This compound has garnered attention for its potential therapeutic applications in cardioprotection and cancer treatment. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound functions primarily as an inhibitor of the NHE1, which plays a crucial role in regulating intracellular pH by exchanging sodium ions for protons across the plasma membrane. The inhibition of NHE1 can lead to several physiological effects:

- Cardioprotection : By preventing excessive sodium influx and subsequent calcium overload in cardiomyocytes, this compound can mitigate ischemia-induced damage.

- Antitumor Activity : In cancer cells, overexpression of NHE1 is linked to increased cell proliferation and metastasis. This compound's inhibition of NHE1 can promote apoptosis in these cells.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Effect | IC50 Values |

|---|---|---|

| NHE1 Inhibition | Selective inhibition of NHE1 | 0.05 µM |

| NHE3 Inhibition | Less selective inhibition | 3 µM |

| NHE2 Inhibition | Minimal inhibition | 1000 µM |

| Cardiomyocyte Protection | Attenuation of ischemia-induced apoptosis | Not specified |

| Cancer Cell Apoptosis | Induction of apoptosis in NHE1-overexpressing cells | Not specified |

Cardiovascular Studies

A study conducted on rats demonstrated that chronic treatment with this compound significantly decreased left ventricular end-diastolic pressure (LVEDP) and improved myocardial contractility when administered early after myocardial infarction (MI). The administration protocol involved subcutaneous injections of this compound at a dosage of 50 mg/kg per day, leading to plasma levels peaking at approximately 7988 ng/ml within one hour post-injection, with an elimination half-life of 1.3 hours .

Cancer Research

This compound's role in cancer therapy has been explored due to its ability to induce apoptosis in cancer cells. Specifically, studies have shown that this compound enhances DNA damage and apoptosis in acidified tumor microenvironments, suggesting a potential therapeutic strategy for targeting tumors that exhibit elevated NHE1 activity .

In vitro experiments indicated that this compound effectively reduced cell viability in various cancer cell lines overexpressing NHE1, demonstrating its potential as an anticancer agent .

Case Studies

- Case Study 1 : A clinical trial involving patients with acute coronary syndrome evaluated the safety and efficacy of this compound. Results indicated a reduction in myocardial damage markers compared to placebo groups, supporting the cardioprotective claims of the compound.

- Case Study 2 : In a preclinical model using breast cancer cell lines, treatment with this compound resulted in significant reductions in cell proliferation and increased rates of apoptosis, particularly under acidic conditions mimicking tumor environments .

Eigenschaften

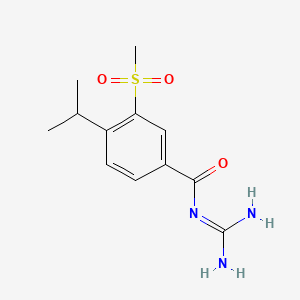

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXNYAIICFKCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047345 | |

| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cariporide is a selective sodium-hydrogen antiporter inhibitor. The sodium-hydrogen exchanger is an importatn player in the pathophysiology of myocardial ischemia-referfusion injury. The accumulation of hydrogen ions in the myocyte cytoso; during ischemia creates a proton gradiant that promote the efflux of hydrogen ions in exchange for the influx of sodium ions. This sodium buildup can secondary activates the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death. By inhibiting sodium-hydrogen exchange, Cariporide can prevent the accumulation of calcium in cytosol, therefore reduce the infarct size. | |

| Record name | Cariporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

159138-80-4 | |

| Record name | Cariporide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159138-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cariporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.